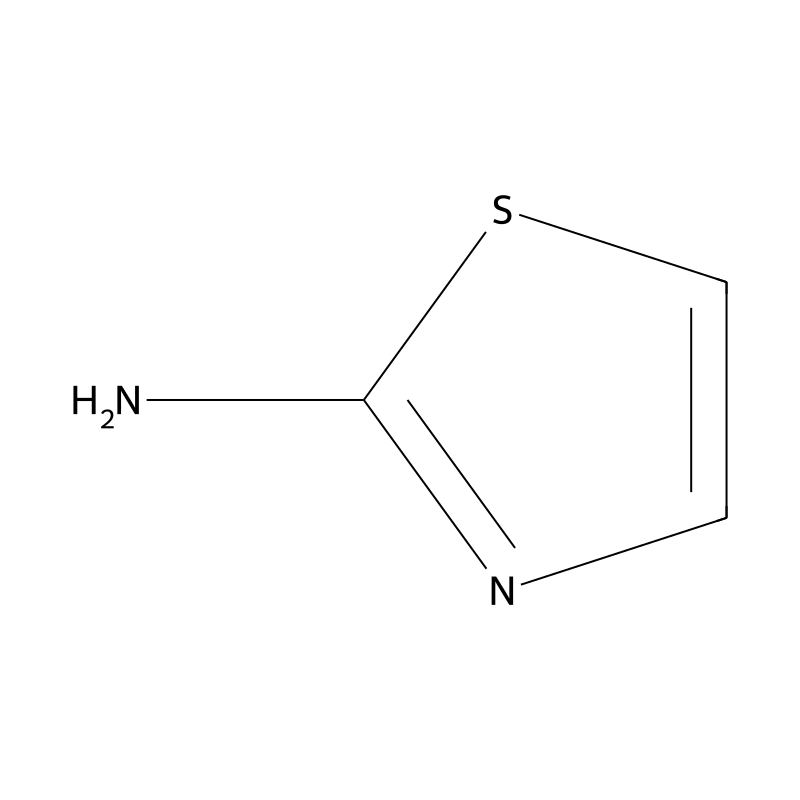

2-Aminothiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Medicinal Chemistry

One of the most active areas of research for 2-aminothiazole is in medicinal chemistry. Scientists have found that by modifying the structure of 2-aminothiazole, they can create new molecules with potential therapeutic applications. Several drugs containing a 2-aminothiazole core are already approved for various cancers, including:

- Dasatinib: This medication is used to treat chronic myelogenous leukemia and acute lymphoblastic leukemia )

- Alpelisib: This drug is used in combination with other therapies for certain types of breast cancer )

Research is ongoing to develop new 2-aminothiazole derivatives for a wider range of diseases.

Other Research Areas

-Aminothiazole's unique properties also make it a subject of study in other scientific fields. For instance, researchers are investigating its potential use in:

- Antimicrobial agents: Studies have explored the possibility of using 2-aminothiazole derivatives to fight bacteria and other microbes Source: Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity - PubMed: [PUBMED search for the active ingredients from a 2 aminothiazole dmso stock solution with antimalarial activity ON National Institutes of Health (.gov pubmed.ncbi.nlm.nih.gov])

- Agricultural applications: Some research has looked into the potential of 2-aminothiazole derivatives as fungicides or insecticides Source: SciFinder Scholar search tool: [SciFinder Scholar]

2-Aminothiazole is a heterocyclic compound characterized by a thiazole ring with an amino group at the second position. Its molecular formula is C₃H₄N₂S, and it has a molecular weight of approximately 100.14 g/mol. This compound typically appears as a light brown crystalline solid and is soluble in water, alcohols, and diethyl ether . 2-Aminothiazole is notable for its structural similarity to other aminothiazoles and is primarily of academic interest, although it serves as a precursor to various pharmaceutical agents, including sulfathiazole, which is used in treating bacterial infections .

- Condensation Reactions: It can undergo condensation with α-haloketones to yield various thiazole derivatives .

- Cyclization: Reacting with malononitrile or other amines can produce complex cyclic structures, often with biological activity .

- Electrophilic Substitution: The amino group can act as a nucleophile in electrophilic substitution reactions, leading to functionalized thiazoles .

These reactions highlight the versatility of 2-aminothiazole as a building block in synthetic organic chemistry.

2-Aminothiazole exhibits significant biological activities. It has been shown to possess:

- Anticancer Properties: Compounds derived from 2-aminothiazole have demonstrated potent anticancer activity against various cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells .

- Thyroid Inhibition: It acts as a thyroid inhibitor, making it relevant in treating hyperthyroidism .

- Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains, contributing to its application in medicinal chemistry .

Several methods exist for synthesizing 2-aminothiazole:

- Condensation of Thiourea and α-Haloketones: This classical method involves reacting thiourea with an α-haloketone under acidic or basic conditions .

- Robinson-Gabriel Synthesis: Involves the reaction of a 2-acylamino-ketone with phosphorus pentasulfide .

- Hantzsch Reaction: A one-pot synthesis approach where α-haloketones react with thioureas in polar solvents to form 2-aminothiazoles efficiently .

These methods allow for the production of 2-aminothiazole and its derivatives with varying substituents.

The applications of 2-aminothiazole are diverse:

- Pharmaceutical Intermediates: It serves as a precursor for various drugs, particularly sulfa drugs used in treating bacterial infections .

- Agricultural Chemicals: Some derivatives are utilized in developing pesticides and herbicides due to their biological activity .

- Research Tools: Its derivatives are often used in biological research to explore mechanisms of action in cancer and microbial resistance .

Studies on the interactions of 2-aminothiazole reveal its potential to enhance the bioavailability of other compounds without compromising their original properties. For instance, certain derivatives have been shown to improve pharmacokinetic profiles when incorporated into larger molecular frameworks . Additionally, interaction studies indicate that modifications on the thiazole ring can significantly alter biological activity and specificity towards target enzymes or receptors.

Similar Compounds: Comparison

Several compounds share structural similarities with 2-aminothiazole. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Thiazole | Core thiazole ring | Lacks amino group; mainly aromatic properties |

| Benzothiazole | Thiazole core with benzene | Exhibits different electronic properties |

| 4-Amino-1,3-thiazole | Amino group at position 4 | Different biological activities |

| Sulfathiazole | Contains sulfonamide group | Used as an antibiotic |

These compounds illustrate the unique characteristics of 2-aminothiazole while highlighting its potential applications across various fields. Each compound's modifications lead to distinct biological activities and uses, emphasizing the importance of structural variations in pharmacology.

2-Aminothiazole represents a cornerstone compound in heterocyclic chemistry, with its foundational research dating back to the mid-20th century. The systematic study of 2-aminothiazoles was extensively documented in the Journal of the American Chemical Society in 1949, establishing the groundwork for understanding this important class of heterocyclic compounds. The compound's significance was recognized early in pharmaceutical research due to its structural versatility and potential for medicinal applications.

The development of 2-aminothiazole chemistry coincided with the growing understanding of heterocyclic compounds as biologically active entities. Early researchers identified the compound as a heterocyclic amine featuring a thiazole core, which could also be considered a cyclic isothiourea. This dual characterization highlighted the compound's unique electronic properties and potential for diverse chemical transformations.

Historical investigations revealed that 2-aminothiazole possesses distinctive physical properties, including an odor similar to pyridine and solubility in water, alcohols, and diethyl ether. These characteristics made it an attractive starting material for synthetic chemists seeking to develop new pharmaceutical agents and agrochemicals.

Significance in Heterocyclic Chemistry

2-Aminothiazole occupies a central position in heterocyclic chemistry due to its fundamental structural features and synthetic accessibility. The compound consists of a five-membered aromatic ring containing one sulfur atom, one nitrogen atom, and three carbon atoms, with an amino group substituted at the 2-position. This structural arrangement creates a unique electronic environment that contributes to the compound's reactivity and biological activity.

The thiazole ring system is classified among the most important heterocyclic frameworks in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. The presence of both sulfur and nitrogen heteroatoms in the ring structure provides multiple sites for molecular interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. These properties make 2-aminothiazole derivatives particularly valuable as enzyme inhibitors and receptor modulators.

The compound's significance extends beyond its individual properties to its role as a building block for more complex molecular architectures. The amino group at the 2-position serves as a versatile functional handle for further derivatization, enabling the synthesis of diverse libraries of compounds with tailored biological activities. This structural modularity has made 2-aminothiazole a preferred scaffold in drug discovery programs targeting various therapeutic areas.

Overview of Research Relevance and Applications

Contemporary research has established 2-aminothiazole as a privileged scaffold in medicinal chemistry, with documented activities spanning multiple therapeutic domains. The compound and its derivatives have demonstrated potent biological activities including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory properties. This broad spectrum of activities reflects the structural versatility of the thiazole framework and its ability to interact with diverse biological targets.

In cancer research, 2-aminothiazole derivatives have shown particular promise, with several compounds exhibiting nanomolar inhibitory activity against human cancer cell lines including breast, leukemia, lung, colon, central nervous system, melanoma, ovarian, renal, and prostate cancers. The mechanistic diversity of these anticancer agents encompasses DNA intercalation, apoptosis induction, angiogenesis inhibition, and inhibition of multiple enzyme targets such as epidermal growth factor receptor, vascular endothelial growth factor receptor kinases, and various protein kinases.

The pharmaceutical industry has recognized the value of 2-aminothiazole derivatives, incorporating them into numerous marketed medications. Notable examples include abafungin, acotiamide, amiphenazole, avatrombopag, aztreonam, cefepime, cefixime, famotidine, meloxicam, and pramipexole. This clinical success has further validated the importance of 2-aminothiazole as a medicinal chemistry scaffold.

Scope and Objectives of the Review

This comprehensive review aims to provide a thorough analysis of 2-aminothiazole from multiple perspectives, encompassing its chemical properties, synthetic methodologies, biological activities, and pharmaceutical applications. The primary objectives include synthesizing current research findings to identify structure-activity relationships, evaluating synthetic strategies for 2-aminothiazole derivatives, and assessing the compound's potential for future drug development.

The review systematically examines the physicochemical properties that contribute to 2-aminothiazole's biological activity, including its molecular interactions, stability, and bioavailability characteristics. Additionally, the analysis covers established and emerging synthetic routes for 2-aminothiazole and its derivatives, highlighting innovative methodologies that enable access to diverse structural analogs.

A critical evaluation of biological activities focuses on mechanistic understanding and therapeutic potential across different disease areas. The review also addresses challenges and opportunities in 2-aminothiazole research, including strategies for optimizing selectivity, potency, and pharmacological properties. Finally, the analysis projects future directions for 2-aminothiazole research, considering emerging targets and technological advances in drug discovery.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Melting Point

UNII

Related CAS

57530-25-3 (mononitrate)

63589-20-8 (sulfate[1:1])

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (77.05%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

2-Aminothiazole

General Manufacturing Information

Dates

2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents

Yichao Wan, Jiabing Long, Han Gao, Zilong TangPMID: 33148490 DOI: 10.1016/j.ejmech.2020.112953

Abstract

Cancer has been the second heath killer being next only to cardiovascular diseases in human society. Although many efforts have been taken for cancer therapy and many achievements have been yielded in the diagnosis and treatment of cancer, the current first-line anti-cancer agents are insufficient owing to the emergence of multi-drug resistance and side effects. Therefore, it is urgent to develop new anti-cancer agents with high activity and low toxicity. 2-Aminothiazole is a class of important scaffold which widely distributes in many natural and synthetic compounds with many pharmacological effects including the potential anti-cancer activity. In this review, we summarized the recent progress of 2-aminothiazole as a privileged scaffold for the discovery of anti-cancer agents based on biological targets, such as tubulin protein, histone acetylase/histone deacetylase (HAT/HDAC), phosphatidylinositol 3-kinases (PI3Ks), Src/Abl kinase, BRAF kinase, epidermal growth factor receptor (EGFR) kinase and sphingosine kinase (SphK), and also investigated the structure-activity relationships (SARs) of most compounds. It is believed that this review could be helpful for medicinal chemists in the discovery of more anti-cancer agents bearing 2-aminothiazole scaffold with excellent activity and high therapeutic index.2-aminothiazoles in drug discovery: Privileged structures or toxicophores?

Žiga JakopinPMID: 32861748 DOI: 10.1016/j.cbi.2020.109244

Abstract

The 2-aminothiazole functionality has long been established as a privileged structural feature and therefore frequently exploited in the process of drug discovery and development. It has been introduced into numerous compounds due to its capacity for targeting a wide range of therapeutic target proteins. On the other hand, the aminothiazole group has also been classified as a toxicophore susceptible to metabolic activation and the ensuing reactive metabolite formation, hence caution is warranted when used in drug design. This review is divided into three parts entailing: (i) the general characteristics of the aminothiazole group, (ii) the advantages of the aminothiazole group in medicinal chemistry, and (iii) the impact of the integrated aminothiazole group on compound safety profile.Enhancing insulin sensitivity by dual PPARγ partial agonist, β-catenin inhibitor: Design, synthesis of new αphthalimido-o-toluoyl2-aminothiazole hybrids

Ahmed A E Mourad, Mai A E MouradPMID: 32814067 DOI: 10.1016/j.lfs.2020.118270

Abstract

Partial PPARγ agonists attracted substantially heightened interest as safer thiazolidinediones alternatives. On the other hand, Wnt/β-catenin antagonists have been highlighted as promising strategy for type 2 diabetes management via up-regulating PPARγ gene expression. We aimed at synthesizing novel partial PPARγ agonists with β-catenin inhibitory activity which could enhance insulin sensitivity and avoid the side effects of full PPARγ agonists.We synthesized novel series of α-phthlimido-o-toluoyl-2-aminothiazoles hybrids for evaluating their antidiabetic activity and discovering its mechanistic pathway. We assessed effect of the new hybrids on PPARγ activation using a luciferase reporter assay system. Moreover, intracellular triglyceride levels, gene levels of c/EBPα, PPARγ and PPARγ targets including GLUT4, adiponectin, aP2 were measured in 3T3-L1 cells. Uptake of 2-DOG together with PPARγ and β-catenin protein levels were evaluated in 3T3-L1cells. In addition, molecular docking studies with PPARγ LBD, physicochemical properties and structure activity relationship of the novel hybrids were also studied.

Three of the synthesized hybrids showed partial PPARγ agonistic activity and distinct PPARγ binding pattern. These compounds modulated PPARγ gene expression and PPARγ target genes; and increased glucose uptake in 3T3-L1 and slightly induced adipogenesis compared to rosiglitazone. Moreover, these compounds reduced β-catenin protein level which reflected in increased both PPARγ gene and protein levels that leads to improved insulin sensitivity and increased GLUT4 and adiponectin gene expression.

Our synthesized compounds act as novel partial PPARγ agonists and β-catenin inhibitors that have potent insulin sensitizing activity and mitigate the lipogenic side effects of TZDs.

Novel Hybrid Compounds Containing Benzofuroxan and Aminothiazole Scaffolds: Synthesis and Evaluation of Their Anticancer Activity

Elena Chugunova, Gabriele Micheletti, Dario Telese, Carla Boga, Daut Islamov, Konstantin Usachev, Alexander Burilov, Alena Tulesinova, Alexandra Voloshina, Anna Lyubina, Syumbelya Amerhanova, Tatiana Gerasimova, Aisylu Gilfanova, Victor SyakaevPMID: 34299115 DOI: 10.3390/ijms22147497

Abstract

A series of novel hybrid compounds containing benzofuroxan and 2-aminothiazole moieties are synthesized via aromatic nucleophilic substitution reaction. Possible reaction pathways have been considered quantum-chemically, which allowed us to suggest the most probable products. The quantum chemical results have been proved by X-ray data on one compound belonging to the synthesized series. It was shown that the introduction of substituents to both the thiazole and amine moieties of the compounds under study strongly influences their UV/Vis spectra. Initial substances and obtained hybrid compounds have been tested in vitro as anticancer agents. Target compounds showed selectivity towards M-HeLa tumor cell lines and were found to be more active than starting benzofuroxan and aminothiazoles. Furthermore, they are considerably less toxic to normal liver cells compared to Tamoxifen. The mechanism of action of the studied compounds can be associated with the induction of apoptosis, which proceeds along the mitochondrial pathway. Thus, new hybrids of benzofuroxan are promising candidates for further development as anticancer agents.Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity

Abdel Haleem M Hussein, Ahmed A Khames, Abu-Bakr A El-Adasy, Ahmed A Atalla, Mohamed Abdel-Rady, Mohamed I A Hassan, Mahrous A Abou-Salim, Yaseen A M M Elshaier, Assem BarakatPMID: 33572094 DOI: 10.3390/molecules26040902

Abstract

The elaboration of new small molecules that target phosphodiesterase enzymes (PDEs), especially those of type 5 (PDE5), is an interesting and emerging topic nowadays. A new series of heterocycle-based aminothiazoles were designed and synthesized from the key intermediate, 3-oxo--(thiazol-2-yl)butanamide (a PDE5 inhibitor that retains its amidic function), as an essential pharmacophoric moiety. The PDE5 inhibitors prevent the degradation of cyclic guanosine monophosphate, thereby causing severe hypotension as a marked side effect. Hence, an in vivo testing of the target compounds was conducted to verify its relation with arterial blood pressure. Utilizing sildenafil as the reference drug, Compounds

, and

achieved 100% inhibitions of PDE5 without significantly lowering the mean arterial blood pressures (115.95 ± 2.91, 110.3 ± 2.84, and 78.3 ± 2.57, respectively). The molecular docking study revealed that the tested compounds exhibited docking poses that were similar to that of sildenafil (exploiting the amide functionality that interacted with GLN:817:A). The molecular shape and electrostatic similarity revealed a comparable physically achievable electrostatic potential with the reference drug, sildenafil. Therefore, these concomitant results revealed that the tested compounds exerted sildenafil-like inhibitory effects (although without its known drawbacks) on blood circulation, thus suggesting that the tested compounds might represent a cornerstone of beneficial drug candidates for the safe treatment for erectile dysfunction.

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities

Mohamed Farouk Elsadek, Badreldin Mohamed Ahmed, Mohamed Fawzi FarahatPMID: 33800023 DOI: 10.3390/molecules26051449

Abstract

Amongst sulfur- and nitrogen-containing heterocyclic compounds, the 2-aminothiazole scaffold is one of the characteristic structures in drug development as this essential revelation has several biological activities abiding it to act as an anticancer, antioxidant, antimicrobial and anti-inflammatory agent, among other things. Additionally, various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence, which has led to their wide innovations. Owing to their wide scale of biological activities, their structural variations have produced attention amongst medicinal chemists. The present review highlights the recently synthesized 2-aminothiazole-containing compounds in the last thirteen years (2008-2020). The originality of this proposal is based on the synthetic strategies developed to access the novel 2-aminothiazole derivatives (-substituted, 3-substituted, 4-substituted, multi-substituted, aryl/alkyl substituents or acyl/other substituents). The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial and anti-inflammatory activities). It is wished that this review will be accommodating for new views in the expedition for rationalistic designs of 2-aminothiazole-based medical synthetic pathways.

Acyclic nucleoside phosphonates with 2-aminothiazole base as inhibitors of bacterial and mammalian adenylate cyclases

Petra Břehová, Ema Chaloupecká, Michal Česnek, Jan Skácel, Martin Dračínský, Eva Tloušťová, Helena Mertlíková-Kaiserová, Monica P Soto-Velasquez, Val J Watts, Zlatko JanebaPMID: 34102377 DOI: 10.1016/j.ejmech.2021.113581

Abstract

A series of novel acyclic nucleoside phosphonates (ANPs) was synthesized as potential adenylate cyclase inhibitors, where the adenine nucleobase of adefovir (PMEA) was replaced with a 5-substituted 2-aminothiazole moiety. The design was based on the structure of MB05032, a potent and selective inhibitor of fructose 1,6-bisphosphatase and a good mimic of adenosine monophosphate (AMP). From the series of eighteen novel ANPs, which were prepared as phosphoroamidate prodrugs, fourteen compounds were potent (single digit micromolar or submicromolar) inhibitors of Bordetella pertussis adenylate cyclase toxin (ACT), mostly without observed cytotoxicity in J774A.1 macrophage cells. Selected phosphono diphosphates (nucleoside triphosphate analogues) were potent inhibitors of ACT (ICas low as 37 nM) and B. anthracis edema factor (IC

as low as 235 nM) in enzymatic assays. Furthermore, several ANPs were found to be selective mammalian AC1 inhibitors in HEK293 cell-based assays (although with some associated cytotoxicity) and one compound exhibited selective inhibition of mammalian AC2 (only 12% of remaining adenylate cyclase activity) but no observed cytotoxicity. The mammalian AC1 inhibitors may represent potential leads in development of agents for treatment of human inflammatory and neuropathic pain.

Discovery and structure-activity relationships study of positive allosteric modulators of the M

Hiroaki Tanaka, Kenji Negoro, Takanori Koike, Issei Tsukamoto, Kazuhiro Yokoyama, Jun Maeda, Yusuke Inagaki, Yukinori Shimoshige, Katsutoshi Ino, Kenichiro Ishizu, Taisuke TakahashiPMID: 32386953 DOI: 10.1016/j.bmc.2020.115531

Abstract

The Mmuscarinic acetylcholine receptor (mAChR) is a member of the family of mAChRs, which are associated with a variety of physiological functions including the contraction of various smooth muscle tissues, stimulation of glandular secretion, and regulation of a range of cholinergic processes in the central nerve system. We report here the discovery and a comprehensive structure--activity relationships (SARs) study of novel positive allosteric modulators (PAMs) of the M

mAChR through a high throughput screening (HTS) campaign. Compound 9 exhibited potent in vitro PAM activity towards the M

mAChR and significant enhancement of muscle contraction in a concentration-dependent manner when applied to isolated smooth muscle strips of rat bladder. Compound 9 also showed excellent subtype selectivity over other subtypes of mAChRs including M

, M

, and M

mAChRs, and moderate selectivity over the M

mAChR, indicating that compound 9 is an M

-preferring M

/M

dual PAM. Moreover, compound 9 displayed acceptable pharmacokinetics profiles after oral dosing to rats. These results suggest that compound 9 may be a promising chemical probe for the M

mAChR for further investigation of its pharmacological function both in vitro and in vivo.

Schiff bases of 4-Phenyl-2-Aminothiazoles as hits to new antischistosomals: Synthesis, in vitro, in vivo and in silico studies

Carina R Amorim, Thais F A Pavani, Andrey F S Lopes, Marcelo D Duque, Ana C A Mengarda, Marcos P Silva, Josué de Moraes, Daniela G G RandoPMID: 32389835 DOI: 10.1016/j.ejps.2020.105371

Abstract

The treatment of schistosomiasis is based on a single drug, the praziquantel (PZQ), an oral bioavailable and efficient agent which causes minimal side effects. The main concern about this approach, however, is that relying on only one drug to treat a helminthic disease is a dangerous strategy since history shows that pathogens easily evolve to resistant forms. Actually, reports about experimental strains exhibiting low sensibility to PZQ can be found in literature. The search for new antischistosomals, consequently, is urgent. Here we report the synthesis of seventeen Schiff bases of 4-(4-Substituted phenyl)-N-(4-substituted benzylidene)thiazole-2-amines which were tested in vitro and in vivo against Schistosoma mansoni adult worms. Moreover, in silico studies to propose potential macromolecular targets and to predict the oral bioavailability were also performed. The analog GPQF-108 exhibited the best in vitro performance (IC: 29.4 µM, SI:6.1) associated with promising in vivo activity, with a significant decrease in the adult life forms and oviposition. Oral bioavailability could be impaired by the predicted low water solubility of GPQF-108, although it also exhibited good membrane permeability. The water solubility, however, could be improved by decreasing the particles size. Serine/Threonine- and Tyrosine Kinases, Carbonic Anhydrase, Tyrosine Phosphatase and Arginase were predicted as potential macromolecular targets through which the GPQF-108 could be acting against the helminth. This class of compounds exhibited an interesting initial therapeutic profile with the advantage of being chemically diverse from the PZQ and be easily synthesized from commercial reagents which could lead to low-cost drugs. These aspects make this class of compounds interesting hits to be explored against schistosomiasis.

Ruthenium(iii) complexes containing thiazole-based ligands that modulate amyloid-β aggregation

Samantha E Huffman, Gideon K Yawson, Samuel S Fisher, Paige J Bothwell, David C Platt, Marjorie A Jones, Christopher G Hamaker, Michael I WebbPMID: 32239079 DOI: 10.1039/d0mt00054j

Abstract

Alzheimer's Disease (AD) is a devastating neurodegenerative disorder where one of the commonly observed pathological hallmarks is extracellular deposits of the peptide amyloid-β (Aβ). These deposits contain a high concentration of metals and initially presented a promising target for therapy; however it has become increasingly evident that the soluble form of the peptide is neurotoxic, not the amyloidogenic species. Metal-based therapeutics are uniquely suited to target soluble Aβ and have shown considerable promise to prevent the aggregation and induced cytotoxicity of the peptide in vitro. Herein, we have prepared a small series of derivatives of two promising Ru(iii) complexes NAMI-A (imidazolium [trans-RuCl(1H-imidazole)(dimethyl sulfoxide-S)]) and PMRU20 (2-aminothiazolium [trans-RuCl

(2-aminothiazole)

]), to determine structure-activity relationships (SAR) for Ru(iii) therapeutics for AD. Using the three complementary methods of Thioflavin T fluorescence, dynamic light scattering (DLS), and transmission electron microscopy (TEM), it was determined that the symmetry around the metal center did not significantly impact the activity of the complexes, but rather the attached thiazole ligand(s) mitigated Aβ aggregation. Across both families of Ru(iii) complexes the determined SAR for the functional groups on the thiazole ligands to modulate Aβ aggregation were NH

> CH

> H. These results highlight the importance of secondary interactions between the metallotherapeutic and the Aβ peptide where hydrogen-bonding has the greatest impact on modulating Aβ aggregation.